molecular formula C12H15N3O B2638753 3-(diethylamino)quinoxalin-2(1H)-one CAS No. 731795-58-7

3-(diethylamino)quinoxalin-2(1H)-one

Cat. No.: B2638753
CAS No.: 731795-58-7
M. Wt: 217.272
InChI Key: FWXDYUZYHZDPNX-UHFFFAOYSA-N
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Description

3-(Diethylamino)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties

Mechanism of Action

Target of Action

The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .

Mode of Action

This compound interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Biochemical Pathways

The activation of C–H bonds by this compound affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.

Pharmacokinetics

The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This can be achieved through various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions often require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have emerged as sustainable protocols for the C3-functionalization of quinoxalin-2(1H)-ones, providing an environmentally benign synthetic route .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include unactivated alkyl iodides for alkylation , and N-hydroxyphthalimide esters for decarboxylative alkylation . Conditions often involve visible-light initiation or electrochemical methods to facilitate the reactions.

Major Products

The major products formed from these reactions include various C3-functionalized quinoxalin-2(1H)-ones, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-(Diethylamino)quinoxalin-2(1H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)quinoxalin-2(1H)-one is unique due to its specific functionalization at the C3 position with a diethylamino group. This modification imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(diethylamino)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXDYUZYHZDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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